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Introduction

MS6105 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera)
degrader of Lactate Dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. By
targeting both LDHA and LDHB subunits for degradation via the ubiquitin-proteasome system,
MS6105 offers a powerful tool to investigate the metabolic vulnerabilities of cancer cells and to
develop novel therapeutic strategies for metabolism-related diseases.[1][2][3][4][5][6] This
document provides detailed application notes and protocols for the use of MS6105 in metabolic
research.

Mechanism of Action

MS6105 is a heterobifunctional molecule that simultaneously binds to an E3 ubiquitin ligase
and the target proteins, LDHA and LDHB. This proximity induces the ubiquitination of LDHA
and LDHB, marking them for degradation by the proteasome.[1][2][3] The degradation of LDH
shifts the metabolic phenotype of cancer cells from glycolysis towards oxidative
phosphorylation, thereby inhibiting cell proliferation.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12397506?utm_src=pdf-interest
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.medchemexpress.com/ms6105.html
https://www.mdpi.com/1422-0067/26/17/8466
https://library.ncifrederick.cancer.gov/discovery/fulldisplay/alma991000134387406426/01FREDERICK_INST:01FREDERICK
https://pmc.ncbi.nlm.nih.gov/articles/PMC10960080/
https://www.researchgate.net/publication/379116668_Protocol_for_analyzing_energy_metabolic_pathway_dependency_in_human_liver_cancer_cell_lines
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Validating_PROTAC_Mediated_Protein_Degradation_in_Cell_Based_Assays.pdf
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.medchemexpress.com/ms6105.html
https://www.mdpi.com/1422-0067/26/17/8466
https://library.ncifrederick.cancer.gov/discovery/fulldisplay/alma991000134387406426/01FREDERICK_INST:01FREDERICK
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

LDH (LDHA/LDHB) E3 Ubiquitin Ligase

'

Ternary Complex
(MS6105-LDH-E3 Ligase)

Ubiquitination

Proteasome

LDH Degradation

Click to download full resolution via product page

Mechanism of MS6105-mediated LDH degradation.

Data Presentation
Table 1: In Vitro Efficacy of MS6105 in Pancreatic Cancer
Cell Lines

. Treatment
Cell Line Parameter Value ] Reference
Time (h)
PANC1 DC50 (LDHA) 38 nM 48 [1]
PANC1 DC50 (LDHB) 74 nM 48 [1]
PANC1 GI50 16.1 pM 48 [1]
MiaPaca2 GI50 12.2 pM 48 [1]
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Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results
in 50% degradation of the target protein. GI50 (Growth Inhibition 50) is the concentration of the
compound that causes 50% inhibition of cell growth.

Experimental Protocols
Protocol for Assessing MS6105-Mediated Degradation of
LDHA and LDHB by Western Blot

This protocol outlines the steps to evaluate the degradation of LDHA and LDHB in cultured
cells following treatment with MS6105.
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Workflow for Western blot analysis of LDH degradation.
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Materials:

e Cell culture reagents

e MS6105 (dissolved in DMSO)

 Lysis buffer (e.g., RIPA buffer with protease inhibitors)

e Protein assay kit (e.g., BCA assay)

e SDS-PAGE gels and running buffer

» Transfer apparatus and buffer

o PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-LDHA, anti-LDHB, and a loading control antibody (e.g., anti-B-actin,
anti-GAPDH, or anti-vinculin)

e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Seeding and Treatment: Seed cells (e.g., PANC1) in 6-well plates and allow them to
adhere overnight. Treat the cells with varying concentrations of MS6105 (e.g., 10 nM to 10
UM) for the desired duration (e.g., 24-48 hours). Include a DMSO-treated control.

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

» Protein Quantification: Determine the protein concentration of each lysate using a protein
assay Kkit.
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o SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-
PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

» Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at
room temperature. Incubate the membrane with primary antibodies overnight at 4°C with
gentle agitation. Recommended antibody dilutions should be determined empirically, but a
starting point of 1:1000 is common.

e Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the
appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room
temperature. After further washes, add the chemiluminescent substrate and capture the
signal using an imaging system.

» Data Analysis: Quantify the band intensities using image analysis software. Normalize the
LDHA and LDHB band intensities to the loading control.

Protocol for Measuring Lactate Production

This protocol describes how to measure the effect of MS6105 on lactate production, a key
indicator of glycolytic activity.

Materials:

e Cell culture reagents
» MS6105

o Lactate assay kit

o 96-well plates

o Plate reader
Procedure:

o Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with MS6105 as
described in the Western blot protocol.
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o Sample Collection: After the treatment period, collect the cell culture medium.

o Lactate Assay: Perform the lactate assay according to the manufacturer's instructions. This
typically involves mixing the culture medium with a reaction mixture and measuring the
absorbance or fluorescence.

o Data Analysis: Generate a standard curve using the provided lactate standards. Calculate
the lactate concentration in each sample and normalize it to the cell number or protein
concentration.

Protocol for Measuring Glucose Uptake

This protocol is for assessing the impact of MS6105 on glucose uptake by cells.
Materials:

e Cell culture reagents

» MS6105

e Glucose-free medium

e 2-NBDG (a fluorescent glucose analog) or a commercial glucose uptake assay kit
o 96-well plates

e Fluorescence plate reader or flow cytometer

Procedure:

o Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with MS6105.

e Glucose Starvation: Before the assay, replace the culture medium with glucose-free medium
and incubate for a short period (e.g., 30-60 minutes).

e Glucose Analog Incubation: Add 2-NBDG or the reagent from the kit to the cells and incubate
for the time recommended by the manufacturer (e.g., 10-30 minutes).
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+ Measurement: Wash the cells to remove excess fluorescent analog and measure the
fluorescence using a plate reader or flow cytometer.

+ Data Analysis: Normalize the fluorescence signal to the cell number or protein concentration.

Protocol for Measuring Extracellular Acidification Rate
(ECAR)

This protocol uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the
rate of glycolysis in real-time.

Seed Cells in XF Plate

Treat with MS6105 (optional pre-treatment)

- . . Load Sensor Cartridge with
Equilibrate in Assay Medium Glucose, Oligomycin, and 2-DG

r

Run Glycolysis Stress Test
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Workflow for ECAR measurement using a Seahorse XF Analyzer.
Materials:

¢ Cell culture reagents
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MS6105

Extracellular flux analyzer and corresponding cell culture plates and sensor cartridges

Assay medium (e.g., XF Base Medium supplemented with glutamine)

Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
Procedure:

o Cell Seeding: Seed cells in an XF cell culture plate at the optimal density determined for your
cell type.

e MS6105 Treatment: Treat cells with MS6105 for the desired duration.

o Assay Preparation: On the day of the assay, replace the culture medium with assay medium
and incubate the cells in a non-CO2 incubator for 1 hour to allow for temperature and pH
equilibration.

o Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight. Load the injection
ports with glucose, oligomycin, and 2-DG.

o Assay Execution: Place the cell plate and the sensor cartridge into the extracellular flux
analyzer and run the glycolysis stress test protocol.

o Data Analysis: The software will calculate the ECAR. Key parameters to analyze include
glycolysis, glycolytic capacity, and glycolytic reserve.

Conclusion

MS6105 is a valuable chemical probe for studying the role of LDH and glycolysis in various
biological processes, particularly in cancer metabolism. The protocols provided here offer a
framework for researchers to investigate the effects of MS6105 on LDH degradation and
cellular metabolic phenotypes. As with any experimental system, optimization of these
protocols for specific cell types and experimental conditions is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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